2-Tert-butyl-9H-carbazole

Übersicht

Beschreibung

2-Tert-butyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound . It is characterized by the presence of a tert-butyl group attached to the carbazole molecule . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .

Synthesis Analysis

The synthesis of alkyl-substituted carbazole derivatives, such as 2-Tert-butyl-9H-carbazole, often involves the alkylation of carbazole with an alkylating agent . For instance, the dialkylcarbazole was synthesized by Friedel-Crafts reaction of 9H-carbazole and tert-butyl chloride catalyzed by zinc (II) chloride .Molecular Structure Analysis

The molecular formula of 2-Tert-butyl-9H-carbazole is C16H17N . Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others .Chemical Reactions Analysis

Carbazole derivatives can be used as antioxidants in the lubricating oil industry . The alkylation of carbazole with 2-chloro-2-methylpropane and 2-bromopropane catalyzed by anhydrous aluminum chloride was studied .Physical And Chemical Properties Analysis

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .Wissenschaftliche Forschungsanwendungen

Organic Optoelectronic Materials

2-Tert-butyl-9H-carbazole is a key component in the development of organic optoelectronic materials due to its excellent optoelectronic properties, high charge carrier mobility, and morphological stability . It serves as a building block for molecular, oligomeric, dendrimeric, and polymeric structures that are used in various optoelectronic devices.

Nanodevices

The compound’s derivatives are potential candidates for use in nanodevices. Their electropolymerization can result in polymers with different bandgap energies and conjugation lengths, which are crucial for the performance of nanoscale devices .

Rechargeable Batteries

In the field of rechargeable batteries, 2-Tert-butyl-9H-carbazole derivatives can enhance the electrochemical properties of the battery components. They contribute to the development of materials with high charge carrier mobility, which is essential for efficient energy storage .

Electrochemical Transistors

The derivatives of 2-Tert-butyl-9H-carbazole are used in the synthesis of materials for electrochemical transistors. These materials exhibit high environmental stability and good electrical properties, making them suitable for transistor applications .

Photovoltaic Cells

Carbazole-based materials, including those derived from 2-Tert-butyl-9H-carbazole, are utilized as donor materials in organic solar cells and hole-transport materials in perovskite solar cells. They have been shown to enhance photovoltaic parameters, contributing to more efficient solar energy conversion .

Wirkmechanismus

Target of Action

The primary target of 2-Tert-butyl-9H-carbazole is the electron transport chain in organic light-emitting diode (OLED) devices . The compound’s large π-electron conjugated system, strong electron transfer ability, and rigid polycyclic structure make it an ideal molecule for constructing hole transport materials, host materials, and luminescent materials .

Mode of Action

2-Tert-butyl-9H-carbazole interacts with its targets by transferring electrons . The 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound . This interaction leads to changes in the electronic properties of the OLED devices, enhancing their performance .

Biochemical Pathways

The compound affects the electron transport pathway in OLED devices . Its strong electron transfer ability and rigid polycyclic structure enhance the performance of these devices . The carbazole ring of the compound can also be easily modified with various functional groups, further enhancing its performance in different functional layers of OLED devices .

Pharmacokinetics

physical properties play a crucial role in its bioavailability in OLED devices. The compound has a melting point of 233-235°C and a predicted boiling point of 424.2±14.0 °C . It is stored in a dry, room temperature environment .

Result of Action

The action of 2-Tert-butyl-9H-carbazole results in enhanced performance of OLED devices . The compound’s strong electron transfer ability and rigid polycyclic structure contribute to its excellent optoelectronic properties, thermal stability, and morphological stability . This leads to improved luminous efficiency and extended lifespan of OLED devices .

Action Environment

The action, efficacy, and stability of 2-Tert-butyl-9H-carbazole are influenced by environmental factors such as temperature and humidity . The compound is stored in a dry, room temperature environment to maintain its stability . Furthermore, the compound’s glass transition temperature increases due to the 3,6-Di-tert-butyl component of the carbazole , indicating that its performance may be affected by temperature changes.

Safety and Hazards

Zukünftige Richtungen

Carbazole-based compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . In the future, more research will be conducted to explore their potential applications in various fields .

Eigenschaften

IUPAC Name |

2-tert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-16(2,3)11-8-9-13-12-6-4-5-7-14(12)17-15(13)10-11/h4-10,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFORZIUGGNDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499227 | |

| Record name | 2-tert-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-9H-carbazole | |

CAS RN |

69386-36-3 | |

| Record name | 2-tert-Butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

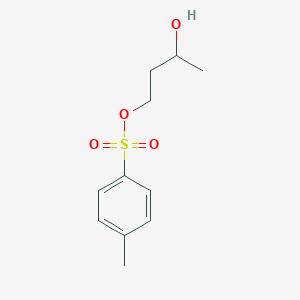

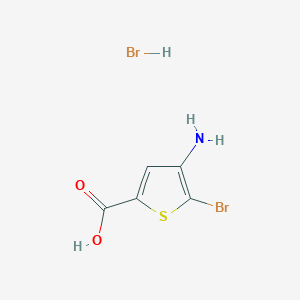

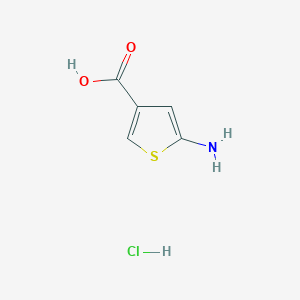

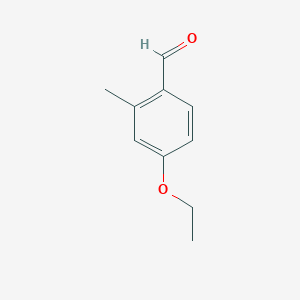

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.